molecular formula C23H20F3N3O4 B11237918 2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11237918
M. Wt: 459.4 g/mol
InChI Key: IWYRRRIDDIVKHP-UHFFFAOYSA-N
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Description

2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a morpholine moiety, and a trifluoromethyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the morpholine group, and the attachment of the trifluoromethyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.

    Substitution: The compound can participate in substitution reactions, where different groups can replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Morpholinylcarbonyl)aniline: Shares the morpholine and carbonyl groups but lacks the quinoline core and trifluoromethyl group.

    4-Chloro-2-(trifluoromethyl)phenyl isocyanate: Contains the trifluoromethyl group but differs in the overall structure.

Uniqueness

2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a quinoline core, morpholine moiety, and trifluoromethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H20F3N3O4

Molecular Weight

459.4 g/mol

IUPAC Name

2-[4-(morpholine-4-carbonyl)-2-oxoquinolin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H20F3N3O4/c24-23(25,26)17-6-2-3-7-18(17)27-20(30)14-29-19-8-4-1-5-15(19)16(13-21(29)31)22(32)28-9-11-33-12-10-28/h1-8,13H,9-12,14H2,(H,27,30)

InChI Key

IWYRRRIDDIVKHP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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